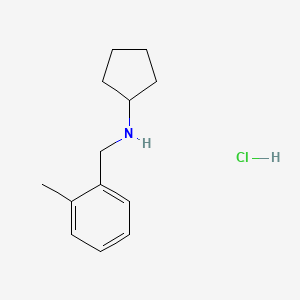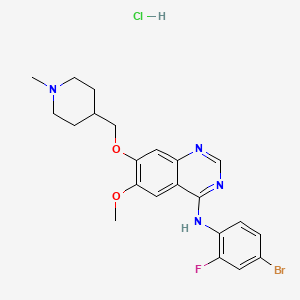
Vandetanib hydrochloride
Vue d'ensemble
Description
C'est un composé actif par voie orale qui a montré une promesse significative dans le traitement de diverses tumeurs solides, en particulier celles qui sont réfractaires aux traitements standard . Le chlorhydrate de ZD6474 fonctionne en inhibant l'activité de la tyrosine kinase de ces récepteurs, bloquant ainsi le développement et la prolifération vasculaire des tumeurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de ZD6474 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. Les étapes clés comprennent:
Formation du noyau quinazoline: Cela implique la réaction de la 4-bromo-2-fluoroaniline avec la 6-méthoxy-7-[(1-méthylpipéridin-4-yl)méthoxy]quinazolin-4-amine dans des conditions spécifiques.
Méthoxylation et bromation: Le noyau de la quinazoline est ensuite méthoxylé et bromé pour introduire les groupes fonctionnels nécessaires.
Formation du chlorhydrate: La dernière étape implique la formation du sel de chlorhydrate pour améliorer la solubilité et la stabilité du composé.
Méthodes de production industrielle
La production industrielle du chlorhydrate de ZD6474 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:
Synthèse en vrac: Des réacteurs à grande échelle sont utilisés pour effectuer les réactions dans des conditions contrôlées afin de garantir un rendement et une pureté élevés.
Purification: Le produit brut est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour éliminer les impuretés.
Contrôle de qualité: Le produit final subit des tests rigoureux de contrôle de qualité pour s'assurer qu'il répond aux spécifications requises pour une utilisation pharmaceutique.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de ZD6474 subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution: Des réactifs comme le méthylate de sodium et le tert-butylate de potassium sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du noyau de la quinazoline avec des groupes fonctionnels modifiés, qui peuvent avoir différentes activités biologiques .
Applications de la recherche scientifique
Le chlorhydrate de ZD6474 a une large gamme d'applications de recherche scientifique, notamment:
Recherche sur le cancer: Il est largement étudié pour son activité antitumorale dans divers modèles de cancer, notamment le cancer du sein, le cancer du poumon et le cancer colorectal
Inhibition de l'angiogenèse: Le composé est utilisé pour étudier l'inhibition de l'angiogenèse, qui est cruciale pour la croissance et la métastase des tumeurs.
Traitement combiné: La recherche a montré que le chlorhydrate de ZD6474 peut améliorer l'efficacité d'autres traitements, tels que la radiothérapie et la chimiothérapie, lorsqu'il est utilisé en combinaison
Pharmacocinétique et pharmacodynamique: Les études sur la pharmacocinétique et la pharmacodynamique du chlorhydrate de ZD6474 aident à comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme.
Mécanisme d'action
Le chlorhydrate de ZD6474 exerce ses effets en inhibant l'activité de la tyrosine kinase du récepteur du facteur de croissance de l'endothélium vasculaire et du récepteur du facteur de croissance épidermique . Cette inhibition bloque les voies de signalisation impliquées dans l'angiogenèse tumorale et la prolifération cellulaire . Le composé cible également la tyrosine kinase réorganisée pendant la transfection, qui joue un rôle dans la survie des cellules tumorales . En bloquant ces voies, le chlorhydrate de ZD6474 inhibe efficacement la croissance et la métastase des tumeurs .
Applications De Recherche Scientifique
ZD6474 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor activity in various cancer models, including breast cancer, lung cancer, and colorectal cancer
Angiogenesis Inhibition: The compound is used to study the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
Combination Therapy: Research has shown that ZD6474 hydrochloride can enhance the efficacy of other treatments, such as radiotherapy and chemotherapy, when used in combination
Pharmacokinetics and Pharmacodynamics: Studies on the pharmacokinetics and pharmacodynamics of ZD6474 hydrochloride help in understanding its absorption, distribution, metabolism, and excretion in the body.
Mécanisme D'action
ZD6474 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptor and epidermal growth factor receptor . This inhibition blocks the signaling pathways involved in tumor angiogenesis and cell proliferation . The compound also targets the rearranged during transfection tyrosine kinase, which plays a role in tumor cell survival . By blocking these pathways, ZD6474 hydrochloride effectively inhibits tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité du chlorhydrate de ZD6474
Le chlorhydrate de ZD6474 est unique dans son inhibition double du récepteur du facteur de croissance de l'endothélium vasculaire et du récepteur du facteur de croissance épidermique, ce qui lui permet de cibler à la fois l'angiogenèse tumorale et la prolifération cellulaire . Ce double mécanisme d'action le rend particulièrement efficace dans le traitement des tumeurs résistantes à d'autres traitements .
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

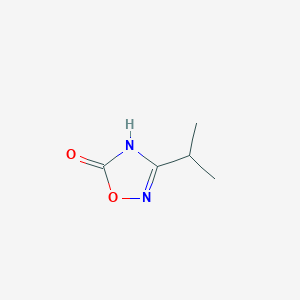

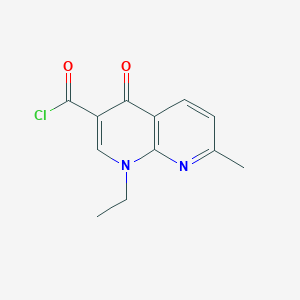
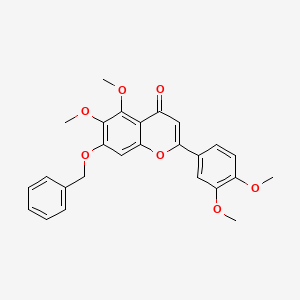
![4,4'-Bis[4-(diphenylamino)styryl]biphenyl](/img/structure/B3143405.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)
![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)
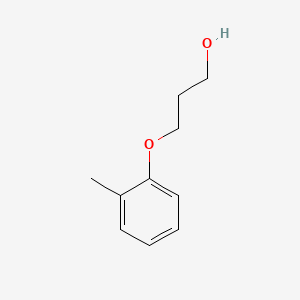
![2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B3143441.png)
![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)
